3-[(6-Phenylpyrimidin-4-yl)amino]phenol
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Overview
Description
3-[(6-Phenylpyrimidin-4-yl)amino]phenol is an organic compound that belongs to the class of phenylpyrimidines. This compound is characterized by the presence of a phenyl group attached to a pyrimidine ring, which is further connected to an amino group and a phenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Phenylpyrimidin-4-yl)amino]phenol typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of benzylidene acetones with ammonium thiocyanates to form the pyrimidine ring.
Aromatization: The intermediate product undergoes aromatization to stabilize the pyrimidine ring.
S-Methylation: The addition of a methyl group to the sulfur atom in the thiocyanate group.
Oxidation: The intermediate is oxidized to form methylsulfonyl compounds.
Formation of Guanidines: The final step involves the reaction of the intermediate with suitable amines to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis methods. These methods involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Phenylpyrimidin-4-yl)amino]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylpyrimidines and other substituted derivatives.
Scientific Research Applications
3-[(6-Phenylpyrimidin-4-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(6-Phenylpyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core structure and are known for their kinase inhibitory activities.
Phenylpyrazoles: These compounds contain a phenyl group attached to a pyrazole ring and exhibit diverse biological activities.
Uniqueness
3-[(6-Phenylpyrimidin-4-yl)amino]phenol is unique due to its specific combination of a phenyl group, pyrimidine ring, amino group, and phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(6-phenylpyrimidin-4-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-14-8-4-7-13(9-14)19-16-10-15(17-11-18-16)12-5-2-1-3-6-12/h1-11,20H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUQOCDTRITFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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